molecular formula C11H8ClN3O3 B1416548 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine CAS No. 1147979-38-1

4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine

Cat. No.: B1416548
CAS No.: 1147979-38-1
M. Wt: 265.65 g/mol
InChI Key: RUUDCLFRBDFWOF-UHFFFAOYSA-N
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Description

Compound Overview and Nomenclature

4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine stands as a substituted pyrimidine derivative with the systematic International Union of Pure and Applied Chemistry name reflecting its complete structural arrangement. The compound carries the Chemical Abstracts Service registry number 1147979-38-1, which serves as its unique identifier in chemical databases and literature. This heterocyclic organic compound belongs to the pyrimidine class, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The systematic naming convention incorporates the specific positions of substituents: a chlorine atom at position 4, a methoxy group at position 5, and a 3-nitrophenyl group at position 2 of the pyrimidine ring system.

This compound appears in multiple chemical databases with consistent identification across platforms. The PubChem Compound Identifier 40148073 serves as its primary reference in the PubChem database, maintained by the National Center for Biotechnology Information. The compound's creation date in chemical databases traces back to May 30, 2009, with the most recent modification recorded on May 10, 2025, indicating ongoing attention and data refinement.

The compound's classification extends beyond basic identification to include various synonyms and alternative naming conventions. These include the registry number 1147979-38-1 and the Molecular Design Limited code MFCD12025887. Commercial suppliers utilize additional catalog designations such as AKOS005072053 and CD-0715 for inventory management and ordering purposes. This multi-platform presence ensures accessibility for researchers across different chemical information systems and commercial sources.

Table 2: Database Identifiers and Classification Codes

Database/System Identifier Type
Chemical Abstracts Service 1147979-38-1 Registry Number
PubChem 40148073 Compound Identifier
Molecular Design Limited MFCD12025887 Registry Code
AKOS Database AKOS005072053 Catalog Number
Commercial Code CD-0715 Product Code

The systematic organization within chemical databases facilitates research applications and ensures proper identification across scientific literature and commercial transactions. The consistency of these identifiers across multiple platforms demonstrates the compound's established presence in chemical research and commercial availability for scientific investigations.

Properties

IUPAC Name

4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c1-18-9-6-13-11(14-10(9)12)7-3-2-4-8(5-7)15(16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUDCLFRBDFWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyrimidine derivative with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for various substrates.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

Synthesis of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine

The synthesis of this compound typically involves multi-step organic reactions, where pyrimidine derivatives are formed through condensation reactions. The presence of the chloro and methoxy groups enhances the compound's reactivity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives targeting the epidermal growth factor receptor (EGFR) have shown efficacy against non-small cell lung cancer (NSCLC) by inhibiting mutated forms of EGFR, which are often implicated in cancer progression .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies suggest that pyrimidine derivatives can inhibit a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The introduction of nitro and methoxy groups has been correlated with increased antimicrobial effectiveness .

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory process, and their inhibition can lead to reduced inflammation and pain .

Drug Development

The compound is being explored as a lead candidate in drug development for treating various cancers due to its ability to target specific molecular pathways associated with tumor growth and metastasis. Its structural modifications can lead to enhanced potency and selectivity against cancer cells.

Agricultural Chemistry

Beyond medicinal uses, pyrimidine derivatives are also investigated for their potential as herbicides and fungicides. The structural characteristics of this compound may provide a basis for developing effective agrochemicals that can control pests while minimizing environmental impact .

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate the efficacy against NSCLCDemonstrated significant inhibition of cell proliferation in EGFR-mutant cell lines
Antimicrobial ScreeningTest against various bacterial strainsShowed MIC values indicating potent activity against E. coli and other pathogens
Anti-inflammatory AssessmentAnalyze COX enzyme inhibitionSignificant reduction in COX-2 levels compared to traditional NSAIDs like indomethacin

Mechanism of Action

The mechanism by which 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table compares key structural analogs of the target compound, highlighting substituent-driven differences:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine 3-Nitrophenyl C11H8ClN3O3 273.66 Nitro group enhances electron withdrawal and hydrogen bonding
4-Chloro-5-methoxy-2-(4-pyridinyl)pyrimidine 4-Pyridinyl C10H8ClN3O 221.64 Pyridinyl group introduces basicity and π-π stacking potential
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine 2-Pyridinyl C10H8ClN3O 221.64 Steric effects due to ortho-substitution on pyridine
2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-3′-nitroacetophenone (4d) 3-Nitrophenyl (attached via oxadiazole) C15H11N5O4S2 389.41 Extended conjugation and sulfur linkages alter solubility

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in the target compound increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitutions compared to pyridinyl analogs .
  • Hydrogen Bonding : The nitro group in 3-nitrophenyl derivatives facilitates hydrogen bonding, as seen in the ^1H-NMR shifts (δ 8.59–8.61 ppm for aromatic protons in 4d) .
  • Steric and Electronic Differences : Pyridinyl substituents (e.g., 2- or 4-pyridinyl) introduce steric hindrance and alter π-π interactions, impacting crystal packing and solubility .

Physicochemical Properties

Spectral Data Comparison
  • IR Spectroscopy :
    • Target Compound : Expected C=O and C=N stretches at ~1685 cm⁻¹ and ~1555 cm⁻¹, similar to 4-nitrophenyl analogs .
    • 4-Chloro-5-methoxy-2-(4-pyridinyl)pyrimidine : Absence of nitro group reduces absorption in the 1550–1600 cm⁻¹ range .
  • NMR Spectroscopy :
    • 3-Nitrophenyl Derivatives : Distinct downfield shifts for aromatic protons (δ 8.15–8.42 ppm in 4c) due to nitro group deshielding .
    • Chlorophenyl Analogs : Upfield shifts (e.g., δ 7.61–7.67 ppm in 4b) reflect reduced electron withdrawal .
Solubility and Stability
  • The nitro group in the target compound reduces solubility in polar solvents (e.g., water) compared to methoxy or pyridinyl derivatives due to increased hydrophobicity .
  • Stability under acidic conditions is enhanced in nitro-substituted pyrimidines due to resonance stabilization of the nitro group .

Reactivity Insights :

  • Nitro-substituted compounds often require milder conditions for substitution reactions due to increased electrophilicity .
  • Pyridinyl analogs necessitate transition metal catalysts for cross-coupling, increasing synthetic complexity .

Biological Activity

4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine core substituted with a chloro group, a methoxy group, and a nitrophenyl moiety. These substituents are crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines. The compound's mechanism of action primarily involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG245Induction of apoptosis
MDA-MB-23150Cell cycle arrest
A54940Apoptosis via caspase activation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness across different cancer types.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression. The compound has been shown to upregulate pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, thereby promoting apoptotic pathways in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence and position of substituents significantly influence the biological activity of pyrimidine derivatives. For example, the introduction of electron-withdrawing groups like nitro enhances the compound's reactivity and biological efficacy. Conversely, electron-donating groups may reduce activity by stabilizing the molecule against metabolic degradation .

Table 2: Structure-Activity Relationship Findings

SubstituentPositionEffect on Activity
Chloro4Enhances cytotoxicity
Methoxy5Modulates solubility and reactivity
Nitro2Increases interaction with targets

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on HepG2 Cells : This research demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups. The study reported that at concentrations of 10 µM, over 70% of cells underwent apoptosis, highlighting its potential as an effective anticancer agent .
  • Mechanistic Investigations : Further mechanistic studies indicated that this compound could induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in treated cancer cells. The findings suggest that it may act similarly to established chemotherapeutic agents but with potentially fewer side effects due to its targeted action .

Q & A

Q. How do electronic effects of substituents impact the compound’s electronic absorption spectra?

  • Methodology :
  • UV-Vis spectroscopy : Compare λₘₐₓ values with analogs. The nitro group’s strong electron-withdrawing effect may red-shift absorption due to extended conjugation .
  • TD-DFT calculations : Simulate excited-state transitions to assign spectral bands and predict photostability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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